molecular formula C17H11ClN2O B163090 3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one

3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one

Cat. No.: B163090
M. Wt: 294.7 g/mol
InChI Key: QJKBRWSJWQVKLY-UHFFFAOYSA-N
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Description

It is primarily recognized for its role as a cyclin-dependent kinase 1 (CDK1) inhibitor . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 8a typically involves the condensation of 2-chloro-3-indolecarboxaldehyde with 1,3-dihydroindol-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of compound 8a follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Compound 8a undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can modify the chlorine atom in the structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like chlorine gas or bromine.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

Compound 8a has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its role as a CDK1 inhibitor makes it valuable in cell cycle studies.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of compound 8a involves the inhibition of cyclin-dependent kinase 1 (CDK1). CDK1 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Compound 8a binds to the active site of CDK1, preventing its interaction with cyclin B and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBRWSJWQVKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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